6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that includes multiple acetoxy groups and a chromenyl moiety
Preparation Methods
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the chromenyl moiety, followed by the introduction of the acetoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of acetoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the chromenyl moiety, potentially converting it into a more saturated form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions, using reagents such as nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetoxy groups and the chromenyl moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other acetoxy-substituted chromenyl derivatives. What sets [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE apart is its specific arrangement of functional groups, which can lead to unique chemical and biological properties. Other similar compounds might include:
- 6-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl acetate
- (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C28H32O12 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H32O12/c1-14(29)34-13-23-24(35-15(2)30)25(36-16(3)31)26(37-17(4)32)28(40-23)38-18-10-11-20-19-8-6-5-7-9-21(19)27(33)39-22(20)12-18/h10-12,23-26,28H,5-9,13H2,1-4H3/t23-,24-,25+,26-,28-/m1/s1 |
InChI Key |
GZYJQIYKODJQNJ-JBMSBTKCSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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